7-Ethyl-8-quinolinamine
Overview
Description
7-Ethyl-8-quinolinamine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly for their antimicrobial and antimalarial properties . The addition of an ethyl group at the 7th position and an amine group at the 8th position enhances its biological activity, making it a compound of interest in various scientific research fields.
Mechanism of Action
Target of Action
It is known that 8-quinolinamines, a class of compounds to which 7-ethyl-8-quinolinamine belongs, have shown potent in vitro antimalarial activity . This suggests that the compound may target Plasmodium species, the parasites responsible for malaria.
Mode of Action
It is known that 8-quinolinamines can interfere with the life cycle of the plasmodium parasites , which could be a potential mode of action for this compound.
Biochemical Analysis
Biochemical Properties
7-Ethyl-8-quinolinamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum . Additionally, this compound interacts with amino acid conjugates, enhancing its broad-spectrum anti-infective properties . These interactions are crucial for its function as an antiparasitic and antimicrobial agent.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it exhibits antimalarial activity by targeting the Plasmodium species, leading to the inhibition of parasite growth and replication . Moreover, this compound has shown promising antifungal and antibacterial activities, impacting the cellular functions of pathogens such as Candida albicans and Staphylococcus aureus .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent inhibitor of enzymes involved in the metabolic pathways of parasites and microbes . By binding to specific targets, this compound disrupts essential biochemical processes, leading to the inhibition of pathogen growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound maintains its stability under various conditions, ensuring its efficacy in prolonged experiments . Additionally, long-term exposure to this compound has demonstrated sustained antiparasitic and antimicrobial activities, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, it effectively inhibits the growth of drug-sensitive and multidrug-resistant Plasmodium species . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. It has been shown to affect metabolic flux and metabolite levels in pathogens, disrupting their biochemical processes . These interactions are crucial for its antiparasitic and antimicrobial activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, enhancing its efficacy . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent inhibition of pathogen growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-8-quinolinamine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an enolizable ketone . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene .
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are commonly used . These methods allow for the selective introduction of functional groups under mild conditions, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-8-quinolinamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
7-Ethyl-8-quinolinamine has a broad spectrum of applications in scientific research:
Comparison with Similar Compounds
8-Quinolinamine: Lacks the ethyl group at the 7th position but shares similar biological activities.
7-Methyl-8-quinolinamine: Has a methyl group instead of an ethyl group, which slightly alters its biological properties.
Quinoline: The parent compound without any substitutions, used widely in medicinal chemistry.
Uniqueness: 7-Ethyl-8-quinolinamine is unique due to the presence of both the ethyl and amine groups, which enhance its biological activity and make it a versatile compound for various applications .
Properties
IUPAC Name |
7-ethylquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-8-5-6-9-4-3-7-13-11(9)10(8)12/h3-7H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCIGPTZVJDCGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=CC=N2)C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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